2-Chloro-1-fluoro-4-propoxybenzene
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Overview
Description
2-Chloro-1-fluoro-4-propoxybenzene is an organic compound with the molecular formula C9H10ClFO and a molecular weight of 188.63 g/mol . It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and propoxy groups. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-fluoro-4-propoxybenzene can be achieved through various methods. One common approach involves the reaction of 2-chloro-1-fluoro-4-nitrobenzene with propanol in the presence of a base, followed by reduction of the nitro group to an amine, and subsequent diazotization and Sandmeyer reaction to introduce the propoxy group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-fluoro-4-propoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce quinones or amines, respectively .
Scientific Research Applications
2-Chloro-1-fluoro-4-propoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-1-fluoro-4-propoxybenzene involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can further interact with biological molecules. The pathways involved may include oxidative stress, enzyme inhibition, or receptor binding .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-fluoro-4-nitrobenzene
- 2-Chloro-1-fluoro-4-methoxybenzene
- 2-Chloro-1-fluoro-4-ethoxybenzene
Comparison
2-Chloro-1-fluoro-4-propoxybenzene is unique due to the presence of the propoxy group, which imparts different chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-chloro-1-fluoro-4-propoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c1-2-5-12-7-3-4-9(11)8(10)6-7/h3-4,6H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCJYNFAJLYSJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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